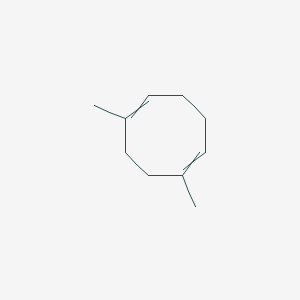
1,6-Dimethyl-1,5-cyclooctadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “1,6-Dimethyl-1,5-cyclooctadiene” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,6-Dimethyl-1,5-cyclooctadiene involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the formation of the desired product and to ensure its quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-1,5-cyclooctadiene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-1,5-cyclooctadiene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is explored for its potential medicinal properties, including its role in drug development and disease treatment.
Industry: It is utilized in industrial applications, such as the development of new materials and the improvement of existing products .
Wirkmechanismus
The mechanism of action of 1,6-Dimethyl-1,5-cyclooctadiene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,6-Dimethyl-1,5-cyclooctadiene include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
This compound is unique due to its specific chemical structure and the ability to form stable inclusion complexes with cyclodextrins. This property enhances its solubility and stability, making it a valuable compound for various scientific and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C10H16 |
|---|---|
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
1,6-dimethylcycloocta-1,5-diene |
InChI |
InChI=1S/C10H16/c1-9-5-3-4-6-10(2)8-7-9/h5-6H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
UKNFYLAGXMXTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC=C(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-pyridinyl)-4-piperidinyl]-1H-imidazole-1-carboxamide](/img/structure/B8395934.png)



![5-(5-Amino-3-phenylamino-[1,2,4]triazol-1-yl)-2-methoxy-benzonitrile](/img/structure/B8395958.png)


![6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8395987.png)
![8-Methyl-6-phenyl-imidazo[1,5-d]-as-triazin-4(3H)-thione](/img/structure/B8395989.png)




